Dihydropteroate synthase-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La synthase de dihydroptéroate-IN-1 est un composé qui agit comme un inhibiteur de l'enzyme synthase de dihydroptéroate. Cette enzyme est cruciale dans la biosynthèse du folate chez les bactéries, les champignons et les plantes. Le folate est un cofacteur essentiel pour divers processus cellulaires, notamment la synthèse des nucléotides et des acides aminés.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la synthase de dihydroptéroate-IN-1 implique généralement la condensation de l'acide para-aminobenzoïque avec le 6-hydroxyméthyl-7,8-dihydropterine-pyrophosphate. La réaction est catalysée par la synthase de dihydroptéroate, qui facilite la formation du 7,8-dihydropteroate. Les conditions de réaction incluent souvent une solution aqueuse tamponnée à un pH favorable à l'activité enzymatique, généralement autour de 7,5 à 8,5 .

Méthodes de production industrielle

La production industrielle de la synthase de dihydroptéroate-IN-1 implique des procédés de fermentation à grande échelle utilisant des micro-organismes génétiquement modifiés qui surexpriment la synthase de dihydroptéroate. Le bouillon de fermentation est ensuite soumis à un traitement en aval, comprenant l'extraction, la purification et la cristallisation, pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La synthase de dihydroptéroate-IN-1 subit principalement des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de groupes fonctionnels réactifs tels que les groupes amino et hydroxyle .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la synthase de dihydroptéroate-IN-1 comprennent l'acide para-aminobenzoïque, le 6-hydroxyméthyl-7,8-dihydropterine-pyrophosphate et divers tampons pour maintenir le pH optimal pour l'activité enzymatique. Les réactions sont généralement réalisées à des températures allant de 25 °C à 37 °C .

Produits majeurs

Le produit principal formé par la réaction de la synthase de dihydroptéroate-IN-1 avec ses substrats est le 7,8-dihydropteroate, qui est un précurseur dans la biosynthèse des dérivés du folate .

Applications de la recherche scientifique

La synthase de dihydroptéroate-IN-1 possède une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier la cinétique enzymatique et le mécanisme de la biosynthèse du folate.

Biologie : Elle sert de composé modèle pour étudier le rôle du folate dans les processus cellulaires et pour étudier les effets de l'inhibition du folate sur la croissance et la prolifération cellulaires.

Médecine : La synthase de dihydroptéroate-IN-1 est explorée comme un agent antibactérien et antifongique potentiel en raison de sa capacité à inhiber la biosynthèse du folate chez les agents pathogènes.

Mécanisme d'action

La synthase de dihydroptéroate-IN-1 exerce ses effets en inhibant de manière compétitive l'enzyme synthase de dihydroptéroate. Cette enzyme catalyse la condensation de l'acide para-aminobenzoïque avec le 6-hydroxyméthyl-7,8-dihydropterine-pyrophosphate pour former le 7,8-dihydropteroate. En se liant au site actif de l'enzyme, la synthase de dihydroptéroate-IN-1 empêche la formation du 7,8-dihydropteroate, inhibant ainsi la biosynthèse du folate. Cette inhibition perturbe la production de nucléotides et d'acides aminés, conduisant à l'inhibition de la croissance et de la prolifération cellulaires .

Applications De Recherche Scientifique

Dihydropteroate synthase-IN-1 has a wide range of scientific research applications:

Chemistry: It is used as a tool to study enzyme kinetics and the mechanism of folate biosynthesis.

Biology: It serves as a model compound to investigate the role of folate in cellular processes and to study the effects of folate inhibition on cell growth and proliferation.

Medicine: this compound is explored as a potential antibacterial and antifungal agent due to its ability to inhibit folate biosynthesis in pathogens.

Mécanisme D'action

Dihydropteroate synthase-IN-1 exerts its effects by competitively inhibiting the enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate to form 7,8-dihydropteroate. By binding to the active site of the enzyme, this compound prevents the formation of 7,8-dihydropteroate, thereby inhibiting the biosynthesis of folate. This inhibition disrupts the production of nucleotides and amino acids, leading to the inhibition of cell growth and proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Sulfaméthoxazole : Un antibiotique qui inhibe également la synthase de dihydroptéroate en entrant en compétition avec l'acide para-aminobenzoïque.

Dapsone : Un autre inhibiteur de la synthase de dihydroptéroate, utilisé principalement dans le traitement de la lèpre.

Unicité

La synthase de dihydroptéroate-IN-1 est unique en termes d'affinité de liaison spécifique et de mécanisme d'inhibition, ce qui en fait un outil précieux pour étudier la structure et la fonction de l'enzyme. Sa capacité à inhiber la biosynthèse du folate avec une grande spécificité la distingue d'autres composés similaires .

Propriétés

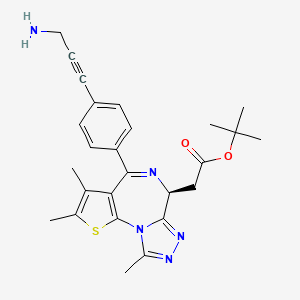

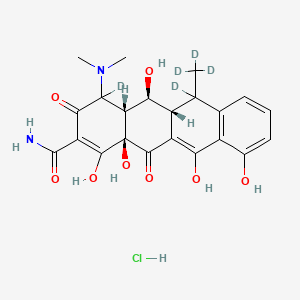

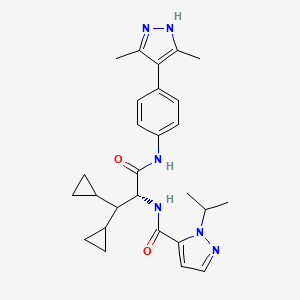

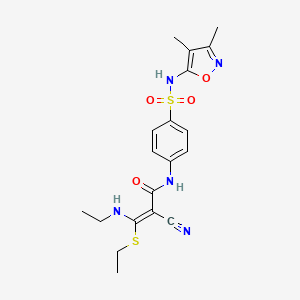

Formule moléculaire |

C19H23N5O4S2 |

|---|---|

Poids moléculaire |

449.6 g/mol |

Nom IUPAC |

(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide |

InChI |

InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+ |

Clé InChI |

PBQCVYWDYFTCMK-KNTRCKAVSA-N |

SMILES isomérique |

CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC |

SMILES canonique |

CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)